Benz(a)anthracene-d16, 7,12-dimethyl-

Description

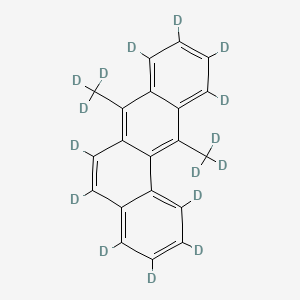

Benz(a)anthracene-d16, 7,12-dimethyl- (DMBA; CAS 57-97-6) is a deuterated polycyclic aromatic hydrocarbon (PAH) derivative with the molecular formula C20H16 and a molecular weight of 256.34 g/mol . Its structure consists of a benz[a]anthracene backbone with methyl groups at the 7- and 12-positions, and deuterium substitution at 16 positions, enhancing stability for isotopic tracing in research . DMBA is widely utilized in experimental medicine and carcinogenesis studies due to its potent tumorigenic properties. It induces mammary, skin, and lung cancers in animal models and is classified as a Group 2A carcinogen (probable human carcinogen) by the IARC .

Key identifiers include:

Properties

CAS No. |

32976-87-7 |

|---|---|

Molecular Formula |

C20H16 |

Molecular Weight |

272.4 g/mol |

IUPAC Name |

1,2,3,4,5,6,8,9,10,11-decadeuterio-7,12-bis(trideuteriomethyl)benzo[a]anthracene |

InChI |

InChI=1S/C20H16/c1-13-16-8-5-6-9-17(16)14(2)20-18(13)12-11-15-7-3-4-10-19(15)20/h3-12H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D |

InChI Key |

ARSRBNBHOADGJU-QRHMKPRTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C(C4=C(C(=C(C(=C4C(=C32)C([2H])([2H])[2H])[2H])[2H])[2H])[2H])C([2H])([2H])[2H])[2H])[2H])[2H])[2H] |

Canonical SMILES |

CC1=C2C=CC3=CC=CC=C3C2=C(C4=CC=CC=C14)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene-d16, 7,12-dimethyl- typically involves the alkylation of benz(a)anthracene with methyl groups at the 7 and 12 positions. This can be achieved through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as catalysts .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Reduction: Reduction reactions can convert the compound into dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry: Benz(a)anthracene-d16, 7,12-dimethyl- is used as a model compound in studies of polycyclic aromatic hydrocarbons and their chemical behavior .

Biology: The compound is employed in research to understand the biological effects of carcinogens and their interactions with cellular components .

Medicine: In medical research, Benz(a)anthracene-d16, 7,12-dimethyl- is used to study the mechanisms of cancer development and to test the efficacy of anti-carcinogenic agents .

Industry: While its industrial applications are limited due to its carcinogenic nature, it is used in controlled environments for research purposes .

Mechanism of Action

Benz(a)anthracene-d16, 7,12-dimethyl- exerts its effects through the formation of reactive metabolites that bind covalently to DNA, leading to mutations and ultimately cancer . The compound is metabolized by cytochrome P450 enzymes to form diol epoxides, which are the ultimate carcinogenic species .

Comparison with Similar Compounds

Table 1: Key Properties of DMBA and Related Compounds

Carcinogenic Potency and Mechanisms

- DMBA vs. Benz[b]anthracene: DMBA’s 7,12-dimethyl groups significantly enhance carcinogenicity compared to unsubstituted benz[b]anthracene. DMBA induces mammary tumors in rodents at doses as low as 500 µg , whereas benz[b]anthracene requires higher doses and exhibits weaker tumorigenicity .

- DMBA vs. 3-Methylcholanthrene: Both are potent carcinogens, but 3-methylcholanthrene primarily targets lung and skin tissues, while DMBA shows specificity for mammary and hematopoietic systems .

Metabolic Pathways

DMBA undergoes cytochrome P450-mediated oxidation to form reactive dihydrodiol epoxides (e.g., 7,12-DMBA-10,11-diol), which bind DNA to form adducts, initiating mutations . In contrast, derivatives like Benz[a]anthracene-7,12-dimethanol (CAS 2564-65-0) are less genotoxic due to hydroxylation at non-critical positions .

Hazard Profiles

- DMBA: Classified as a combustible solid (DOT UN 3077) with acute toxicity (skin/eye irritation) and chronic carcinogenic risks . Requires stringent handling (e.g., HEPA filtration, Tyvek suits) .

Q & A

Q. What safety protocols are essential when handling 7,12-dimethylbenz[a]anthracene (DMBA) in laboratory settings?

DMBA is a potent carcinogen and requires stringent safety measures:

- Engineering controls : Use a Class I, Type B biological safety hood for mixing or handling to minimize aerosol formation .

- Personal Protective Equipment (PPE) : Wear gloves made of Polyvinyl Alcohol or Viton®, and protective clothing (e.g., DuPont Tyvek®) to prevent dermal absorption .

- Ventilation : Employ HEPA-filtered vacuums for cleanup to avoid dry sweeping, which generates hazardous dust .

- Storage : Store in tightly sealed containers in cool, well-ventilated areas, away from oxidizing agents (e.g., peroxides, chlorates) .

Q. How can researchers mitigate conflicting data on DMBA’s carcinogenic potency across experimental models?

Variations in carcinogenicity may arise from differences in metabolic activation pathways or species-specific responses. To reconcile discrepancies:

- Standardize dosing regimens : DMBA’s carcinogenic effects in rats (e.g., mammary tumors) are dose-dependent; use validated models like Sprague-Dawley rats (25 mg/kg body weight in olive oil) .

- Monitor metabolic intermediates : Analyze DMBA metabolites (e.g., dihydrodiols) using fluorescence spectroscopy or HPLC to confirm bioactivation consistency .

- Control environmental factors : Ensure uniform housing conditions (diet, light cycles) to reduce variability in oxidative stress markers .

Q. What biomarkers are recommended for assessing acute DMBA exposure in laboratory personnel?

- Medical testing : Conduct liver/kidney function tests and complete blood counts to detect early organ damage .

- Biological monitoring : Measure urinary 1-hydroxypyrene (a PAH metabolite) as a surrogate for DMBA exposure .

- Skin and respiratory checks : Monitor for irritation, coughing, or wheezing, as DMBA is a respiratory and dermal irritant .

Advanced Research Questions

Q. How do DMBA’s metabolic activation pathways contribute to DNA adduct formation, and what analytical methods validate this process?

DMBA is metabolized by cytochrome P450 enzymes (e.g., CYP1B1) into electrophilic diol epoxides that bind DNA:

- Adduct characterization : Use P-postlabeling assays or mass spectrometry to identify DNA adducts (e.g., DMBA-3,4-diol-1,2-epoxide adducts) .

- Fluorescence spectroscopy : Track adduct formation in vitro using microsome-mediated binding studies with purified DNA .

- Computational modeling : Apply molecular docking simulations to predict adduct stability and repair efficiency .

Q. What experimental models best replicate DMBA-induced carcinogenesis, and how are they validated?

- Mammary carcinogenesis : Female Sprague-Dawley rats treated with a single dose (25 mg/kg) develop tumors in 10–12 weeks. Validate via histopathology (e.g., ductal carcinoma in situ) and elevated oxidative stress markers (e.g., lipid peroxidation, reduced glutathione) .

- Leukemogenesis : Monitor bone marrow dysplasia via hematological parameters (e.g., reduced RBC counts) and PI3K/AKT/mTOR pathway activation using Western blotting .

- Mitochondrial dysfunction : Assess TCA cycle enzymes (isocitrate dehydrogenase, α-ketoglutarate dehydrogenase) and electron transport chain complexes in liver homogenates .

Q. How can researchers address contradictory findings in DMBA’s role in oxidative stress modulation?

Some studies report DMBA-induced ROS generation, while others note antioxidant enzyme upregulation. Resolve conflicts via:

- Time-course experiments : Measure lipid peroxidation (MDA levels) and antioxidant enzymes (SOD, catalase) at multiple post-exposure intervals .

- Dose-response analysis : Test sub-carcinogenic vs. carcinogenic doses to differentiate adaptive vs. pathological responses .

- Inhibition studies : Use ROS scavengers (e.g., N-acetylcysteine) to isolate DMBA-specific effects on oxidative pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.